![molecular formula C30H45N3O B14697497 N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide CAS No. 24649-20-5](/img/structure/B14697497.png)
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to an octadecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide typically involves the diazotization of aniline derivatives followed by coupling with an appropriate amide. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and octadecanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar aromatic structure with different functional groups.
2-Acylamino ketones: Share structural similarities with variations in the amide linkage.
1,3-Oxazoles: Possess a heterocyclic ring structure with related functional groups.
Uniqueness
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide is unique due to its specific combination of a diazenyl group and a long-chain amide, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
24649-20-5 |
|---|---|
Fórmula molecular |
C30H45N3O |
Peso molecular |
463.7 g/mol |
Nombre IUPAC |
N-(4-phenyldiazenylphenyl)octadecanamide |
InChI |
InChI=1S/C30H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(34)31-27-23-25-29(26-24-27)33-32-28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22H2,1H3,(H,31,34) |
Clave InChI |
KMTLYLGDSPJPNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



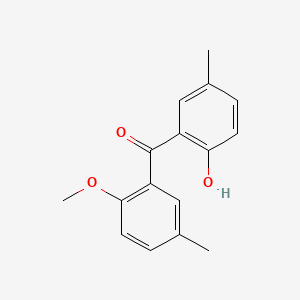
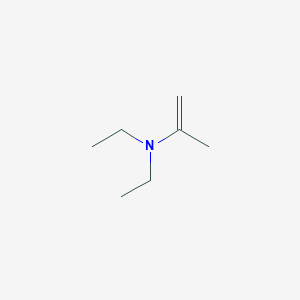
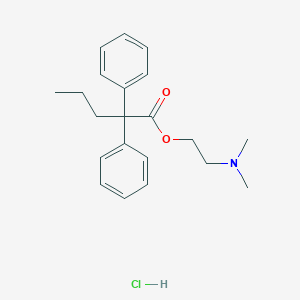
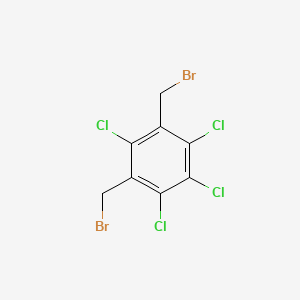

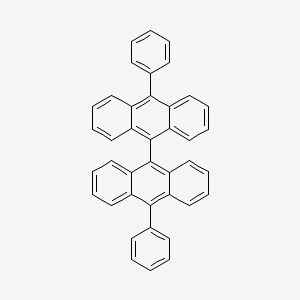
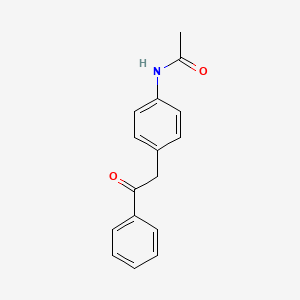
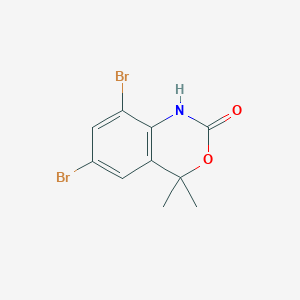
![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)




